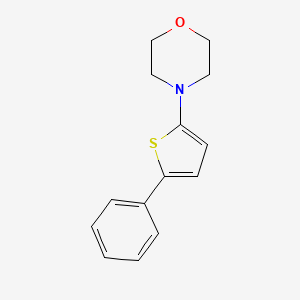

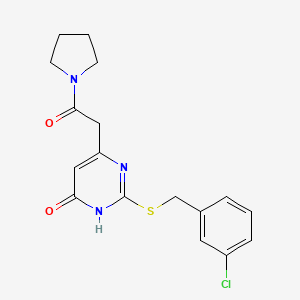

![molecular formula C20H29N5O2 B2358317 3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887460-51-7](/img/structure/B2358317.png)

3-butyl-8-cyclohexyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of imidazole and purine, both of which are important structures in biochemistry. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purines are biologically significant and form the basis of several important biomolecules like DNA and RNA.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and purine rings. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Scientific Research Applications

Potential Antidepressant and Anxiolytic Applications

Research has explored derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant and anxiolytic agents. A study by Zagórska et al. (2016) synthesized a series of derivatives, evaluating their affinity for serotonin receptors and inhibitory activity for phosphodiesterases. They identified compounds with potential antidepressant and anxiolytic effects, backed by pharmacological in vivo studies and molecular modeling (Zagórska et al., 2016).

Receptor Affinity and Pharmacological Evaluation

Another study by Zagórska et al. (2009) focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives as potential anxiolytic/antidepressant agents. They found that certain derivatives exhibited significant anxiolytic-like activity in animal models (Zagórska et al., 2009).

Adenosine Receptor Antagonists

Baraldi et al. (2005) synthesized derivatives of imidazo[2,1-f]purine-2,4-diones, identifying some as potent and selective antagonists of the A3 adenosine receptors. This highlights their potential utility in pharmacological applications targeting adenosine receptors (Baraldi et al., 2005).

Serotonin Transporter Activity

Zagórska et al. (2011) evaluated the affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione for the serotonin transporter. They focused on understanding the acid-base properties of these compounds, providing insights into their potential as psychotropic agents (Zagórska et al., 2011).

Metabolic Stability and Cell Permeability

In 2018, Zagórska et al. studied the metabolic stability and cell permeability of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, indicating their potential as psychotropic agents with antidepressant- and anxiolytic-like activities (Zagórska et al., 2018).

Safety Profile Evaluation

A 2020 study by Partyka et al. evaluated the safety profile of certain 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. They focused on their agonistic action on serotonin 5-HT1A receptors, antidepressant-like activity, and side effect profiles in animal models (Partyka et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-butyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O2/c1-5-6-12-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)15-10-8-7-9-11-15/h15H,5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHRISKHIBVTNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4CCCCC4)C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

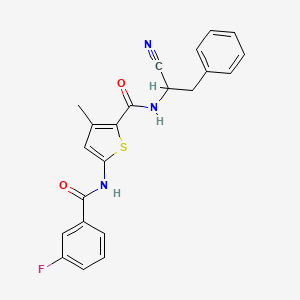

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

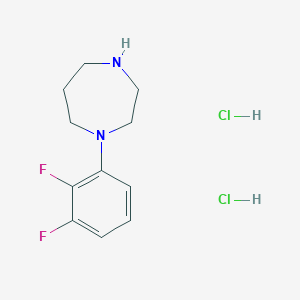

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)

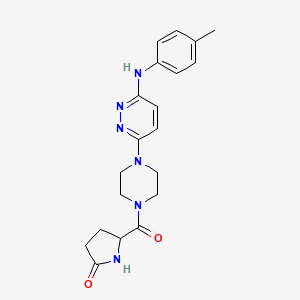

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)

![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)

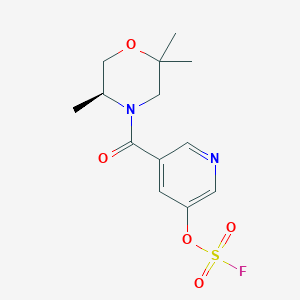

![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

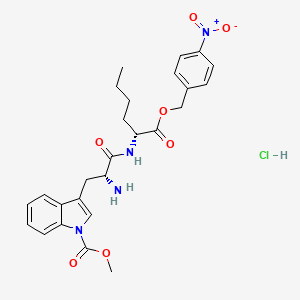

![N-[2-(dimethylamino)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2358257.png)